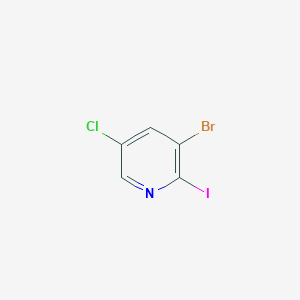

3-Bromo-5-chloro-2-iodopyridine

Beschreibung

Significance of Polyhalogenated Pyridine (B92270) Architectures in Contemporary Organic Synthesis

Halogenated pyridines, particularly those bearing multiple halogen atoms, are fundamental building blocks in organic synthesis. Their importance stems from the carbon-halogen bond's ability to participate in a wide array of cross-coupling reactions, enabling the precise and regiocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These architectures are crucial intermediates in the production of high-value chemicals, including pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org

The pyridine ring itself is a common motif in biologically active compounds. researchgate.net The introduction of halogen atoms onto this ring system provides synthetic "handles" that can be selectively manipulated. Polyhalogenated pyridines are especially valuable because the different reactivities of various halogens (e.g., iodine, bromine, chlorine) can be exploited to build complex, highly substituted molecules in a controlled, stepwise manner through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. chemicalbook.comresearchgate.netwikipedia.org This strategic functionalization is essential for creating diverse libraries of compounds for drug discovery and materials science research. acs.orgresearchgate.net

Strategic Importance of 3-Bromo-5-chloro-2-iodopyridine in Molecular Design

The compound this compound is a prime example of a strategically designed polyhalogenated heterocycle. Its value lies in the distinct reactivity of its three different halogen substituents. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl. wikipedia.orglibretexts.org This predictable hierarchy allows chemists to selectively functionalize the pyridine ring at specific positions.

For instance, a mild Sonogashira or Suzuki coupling reaction will preferentially occur at the C-2 position, displacing the highly reactive iodine atom. wikipedia.orgrsc.org Subsequently, a second coupling reaction under slightly more forcing conditions can be directed to the C-3 position to replace the bromine atom. Finally, the less reactive chlorine atom at C-5 can be substituted under even more rigorous conditions. This stepwise approach makes this compound a powerful and versatile intermediate for synthesizing trisubstituted pyridines with a high degree of precision, which is particularly valuable in the synthesis of complex targets like kinase inhibitors for medicinal applications. rsc.orggoogle.com

Historical Context of Halogenated Pyridine Synthesis and Reactivity Paradigms

Historically, the synthesis of pyridine and its derivatives was established through landmark reactions like the Hantzsch pyridine synthesis (1881) and the Chichibabin reaction (1924). libretexts.org However, the direct halogenation of the pyridine ring presented significant challenges. As an electron-deficient π-system, pyridine is resistant to electrophilic aromatic substitution, often requiring harsh conditions such as high temperatures and strong acids or Lewis acid promotion to achieve halogenation. nih.govnih.gov These methods often lacked selectivity and were limited in scope.

Over time, more sophisticated methods emerged. The use of pyridine N-oxides was found to activate the ring towards electrophilic attack, particularly at the 2- and 4-positions. nih.gov Another major advancement was the development of directed ortho-metalation techniques, where a substituent on the ring directs a strong base like lithium diisopropylamide (LDA) to deprotonate an adjacent position, which can then be trapped with a halogen electrophile. researchgate.net The evolution of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halopyridines, transforming them from simple intermediates into versatile coupling partners and establishing the reactivity paradigms (I > Br > Cl) that are central to their modern application. wikipedia.orglibretexts.org

Research Scope and Objectives for this compound Investigations

Current and future research involving this compound is centered on fully exploiting its potential as a multi-functional synthetic scaffold. The primary objective is to leverage the differential reactivity of its three halogen atoms for the efficient and regioselective construction of polysubstituted pyridine derivatives. researchgate.netgoogle.com

Key research areas include:

Optimization of Synthetic Routes: Developing more efficient, scalable, and cost-effective methods for the synthesis of this compound itself. A reported one-step synthesis from 2-amino-3-bromo-5-chloropyridine (B1272082) via a diazo-reaction achieves a yield of over 70%, representing a significant improvement over previous multi-step routes. google.com

Exploring Sequential Cross-Coupling Reactions: Systematically investigating a variety of palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to define the precise conditions needed for selective, stepwise functionalization at the C-2 (I), C-3 (Br), and C-5 (Cl) positions.

Synthesis of Novel Chemical Libraries: Utilizing the compound as a core building block to generate diverse libraries of highly functionalized pyridines for screening in medicinal chemistry (e.g., kinase inhibitors) and for developing new materials with unique electronic or photophysical properties. rsc.orggoogle.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 823221-97-2 | chemspider.com |

| Molecular Formula | C₅H₂BrClIN | chemspider.comaobchem.com |

| Molecular Weight | 318.34 g/mol | chemspider.com |

| IUPAC Name | This compound | chemspider.com |

| Monoisotopic Mass | 316.81039 Da | chemspider.com |

| XLogP3 | 2.9 | chemspider.com |

| SMILES | C1=C(C=NC(=C1Br)I)Cl | chemspider.com |

Reactivity Profile in Palladium-Catalyzed Cross-Coupling

The primary utility of this compound stems from the differential reactivity of its C-X bonds. This allows for selective, sequential functionalization.

| Position (C-X Bond) | Halogen | Relative Reactivity | Typical Coupling Reaction |

| C-2 | Iodine | Highest | Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig |

| C-3 | Bromine | Intermediate | Suzuki-Miyaura, Buchwald-Hartwig |

| C-5 | Chlorine | Lowest | Suzuki-Miyaura (harsher conditions) |

This table is based on established principles of halide reactivity in palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.orgrsc.org

Detailed Research Findings

A key research finding is the development of an efficient, single-step synthesis for this compound, which is also named 2-iodo-3-bromo-5-chloropyridine in the literature. A Chinese patent details a method starting from 2-amino-3-bromo-5-chloropyridine. google.com The process involves a diazo-reaction using reagents such as isobutyl nitrite (B80452) and iodine in a suitable solvent. google.com This method reports a total yield of up to 71.2%, a significant improvement over previous multi-step syntheses that were lower-yielding and required harsh conditions and complex purification steps like column chromatography. google.com

The strategic application of this compound is demonstrated in its use as an intermediate for synthesizing kinase inhibitors. google.com The differential reactivity allows for selective coupling reactions. For example, a Sonogashira coupling with a terminal alkyne can be performed selectively at the C-2 iodo position. wikipedia.orgnih.gov Following this initial transformation, the resulting 2-alkynyl-3-bromo-5-chloropyridine can undergo a subsequent Suzuki-Miyaura coupling reaction at the C-3 bromo position with a boronic acid, leaving the C-5 chloro-substituent intact for potential further modification. rsc.orgharvard.edu This stepwise functionalization highlights the compound's role as a versatile platform for building complex, multi-substituted aromatic systems.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INARBABVYJQJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697356 | |

| Record name | 3-Bromo-5-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-97-2 | |

| Record name | 3-Bromo-5-chloro-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823221-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Chloro 2 Iodopyridine

De Novo Synthesis Strategies for Trihalogenated Pyridines

De novo synthesis refers to the construction of the pyridine (B92270) ring from acyclic (non-ring) precursors. These methods are fundamental in creating highly substituted pyridines where direct halogenation of a pre-formed ring might be inefficient or lack the required regioselectivity.

Multi-step Halogenation of Pyridine Scaffolds

A logical approach to synthesizing polysubstituted pyridines involves the sequential, controlled addition of halogen atoms onto a basic pyridine framework. The success of this strategy hinges on the ability to direct each halogen to a specific position on the ring, which is challenging due to the electron-deficient nature of pyridine.

The introduction of bromine and chlorine onto a pyridine ring with high regioselectivity is a significant synthetic challenge. Standard electrophilic aromatic substitution reactions are difficult and often require harsh conditions. nsf.govchemrxiv.org To overcome this, chemists have developed several advanced protocols.

One effective strategy involves the temporary modification of the pyridine ring to control the position of halogenation. For instance, pyridine N-oxides can be used to direct halogenation selectively to the 2- and 4-positions. A highly efficient method for the C2-halogenation of unsymmetrical pyridine N-oxides has been developed using reagents like phosphoryl chloride (POCl₃) under mild conditions, which is suitable for large-scale production. acs.org

Another approach utilizes activating groups already present on the pyridine ring. Substituents such as amino, hydroxy, or methoxy (B1213986) groups activate the ring towards electrophilic substitution and can direct incoming halogens. For example, aminopyridines and hydroxypyridines can be regioselectively brominated using N-bromosuccinimide (NBS), often with high yields. thieme-connect.com

More recent innovations include the use of specially designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines. These are subsequently displaced by halide nucleophiles, allowing for the selective chlorination, bromination, or iodination of a broad range of unactivated pyridines. nih.gov Electrochemical methods have also been explored, enabling meta-bromination by using a directing group under mild, oxidant-free conditions. acs.org

| Method | Reagent(s) | Position Selectivity | Key Features | Reference |

|---|---|---|---|---|

| N-Oxide Halogenation | POCl₃, 2,6-lutidine | C2-position | Mild conditions, suitable for scale-up. | acs.org |

| Activated Pyridine Bromination | N-Bromosuccinimide (NBS) | Varies with substituent | Effective for amino- and hydroxy-pyridines. | thieme-connect.com |

| Phosphine Reagent Displacement | Designed phosphines, LiCl/LiBr | C4-position | Viable for late-stage halogenation of complex molecules. | nih.gov |

| Zincke Imine Intermediate | N-halosuccinimides | C3-position | Transforms pyridine to a reactive acyclic intermediate. | nsf.govchemrxiv.org |

| Electrochemical Bromination | Bromine salts, directing group | meta-position | Catalyst and oxidant-free. | acs.org |

The introduction of iodine, particularly at the C-2 position, often requires C-H activation strategies. Palladium-catalyzed ortho-C-H iodination, guided by a weakly coordinating group like an amide, has proven effective. researchgate.netnih.govacs.org This method uses molecular iodine (I₂) as the sole oxidant and is compatible with a wide range of heterocyclic substrates, including pyridines. researchgate.netnih.govacs.org The directing group is installed on the pyridine, and the palladium catalyst then facilitates the selective iodination of the adjacent C-H bond.

Alternatively, radical-based direct C-H iodination protocols have been developed. These methods can achieve iodination at the C3 and C5 positions of pyridines using a combination of reagents such as potassium persulfate (K₂S₂O₈) and sodium iodide. rsc.orgrsc.org The selectivity between different positions can be influenced by the electronic properties of the substrate. rsc.org

Intramolecular Cyclization Routes from Halogenated Aromatics

De novo synthesis can also proceed by forming the pyridine ring from an open-chain precursor that already contains the necessary halogen atoms. One such strategy involves the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The resulting adducts can then undergo cyclization to form halogenated pyridines. acs.org This approach builds the heterocyclic ring in a way that embeds the desired halogen substitution pattern from the start. While general, this strategy highlights the principle of constructing the ring from pre-functionalized, non-aromatic components.

Halogenation of Pyridine Derivatives as Precursors

One of the most direct and industrially relevant methods for synthesizing 3-Bromo-5-chloro-2-iodopyridine starts with a pre-existing, highly substituted pyridine. A key intermediate for this process is 2-amino-3-bromo-5-chloropyridine (B1272082). google.com

A reported one-step synthesis involves a modified Sandmeyer-type reaction where the amino group of 2-amino-3-bromo-5-chloropyridine is replaced by iodine. This transformation is achieved by treating the starting material with elemental iodine, a nitrite (B80452) ester (such as tert-butyl nitrite), and a copper(I) iodide catalyst in an appropriate solvent. google.com This method provides the target compound in a high yield of approximately 70-71%. google.com

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-amino-3-bromo-5-chloropyridine | I₂, CuI, tert-butyl nitrite, Acetonitrile | 50-80°C, 1-4 hours | ~71% | google.com |

Advanced Synthetic Route Optimization for Scalability

For a compound to be useful in broader applications, its synthesis must be scalable, efficient, and economical. The optimization of the synthetic route for this compound has focused on these factors.

The one-step synthesis from 2-amino-3-bromo-5-chloropyridine is highlighted as being particularly suitable for industrial applications. google.com Its advantages include:

Cost-Effective Starting Materials: The precursor, 2-amino-3-bromo-5-chloropyridine, is described as inexpensive and readily available. google.com

Mild Reaction Conditions: The reaction proceeds at a moderately elevated temperature (50-80°C), avoiding the need for cryogenic equipment required by previous methods. google.com

Simplified Purification: The product can be purified through simple extraction and slurrying, which eliminates the need for time-consuming and costly column chromatography. google.com

These characteristics—mild conditions, simple setup, and high process efficiency—are hallmarks of a synthesis protocol that has been optimized for large-scale production. acs.org The avoidance of complex purification steps is a critical factor in reducing cost and improving throughput in an industrial setting. google.com

One-Step Diazotization and Iodination from Aminopyridine Precursors

A prominent and efficient method for the synthesis of this compound involves the diazotization of 2-amino-3-bromo-5-chloropyridine followed by an in-situ iodination reaction. This one-step process, a variation of the Sandmeyer reaction, provides a direct route to the desired product.

A detailed study of this transformation is outlined in Chinese patent CN106467488A, which describes the reaction of 2-amino-3-bromo-5-chloropyridine with an alkyl nitrite, such as tert-butyl nitrite or isopropyl nitrite, in the presence of elemental iodine and a copper(I) iodide catalyst in a solvent like acetonitrile. rsc.org The reaction proceeds by the formation of a diazonium salt from the aminopyridine, which is then readily displaced by iodide.

Yield Enhancement and Side-Product Mitigation

The yield of this compound is influenced by several factors, including the choice of diazotizing agent, the stoichiometry of the reagents, and the reaction temperature. The patent CN106467488A discloses that careful control of these parameters can lead to yields as high as 71.2%. rsc.org

Key to maximizing the yield is the efficient formation of the diazonium intermediate and its subsequent conversion to the iodo-product while minimizing the formation of side-products. Potential side-reactions include the formation of proto-deaminated product (3-bromo-5-chloropyridine) or other undesired couplings. The use of a copper(I) catalyst is crucial in promoting the desired iodination pathway.

Reaction Condition Control and Purification Efficiency

The reaction is typically carried out at moderately elevated temperatures, for instance, between 50°C and 70°C, to ensure a reasonable reaction rate. rsc.org The choice of the nitrite source can also play a role, with tert-butyl nitrite and isopropyl nitrite being effective options.

The purification of this compound from the reaction mixture is generally achieved through a series of work-up procedures. As described in the patent, this involves an initial filtration to remove solid by-products, followed by extraction of the filtrate with an organic solvent such as ethyl acetate (B1210297). The organic layer is then washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by drying and concentration under reduced pressure. The crude product can be further purified by slurrying in a solvent like methanol (B129727) to obtain a solid of high purity. rsc.orgpatsnap.com This multi-step purification protocol is designed to efficiently remove both inorganic salts and organic impurities.

Below is a table summarizing the results from various examples in the patent, showcasing the impact of different reaction conditions on the yield.

| Diazotizing Agent | Iodine (mol. equiv.) | CuI (mol. equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| tert-Butyl Nitrite | 1.8 | 1.0 | 60 | 2 | 70.0 |

| tert-Butyl Nitrite | 2.0 | 1.3 | 60 | 2 | 71.2 |

| tert-Butyl Nitrite | 1.5 | 1.0 | 50 | 4 | 64.0 |

| Isopropyl Nitrite | 2.0 | 1.0 | 70 | 1.5 | 69.6 |

Comparison of Synthetic Efficiency Across Different Routes

The one-step method, by combining the diazotization and iodination into a single transformation, offers advantages in terms of operational simplicity, reduced reaction time, and potentially lower consumption of reagents and solvents, contributing to a more sustainable and cost-effective process.

Starting Material Derivatization for this compound

The primary starting material for the one-step synthesis is 2-amino-3-bromo-5-chloropyridine. The availability and synthesis of this precursor are therefore critical. A common method for its preparation involves the direct bromination of 2-amino-5-chloropyridine (B124133).

In a typical procedure, 2-amino-5-chloropyridine is dissolved in a suitable solvent, such as dichloromethane, and treated with bromine at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. The reaction product, 2-amino-3-bromo-5-chloropyridine, can then be isolated and purified by standard techniques such as washing with a basic solution to remove acidic by-products, followed by drying and recrystallization from a solvent like isopropanol.

Reactivity and Mechanistic Studies of 3 Bromo 5 Chloro 2 Iodopyridine

Halogen Selectivity in Reactivity

The presence of bromine, chlorine, and iodine on the same pyridine (B92270) ring raises fundamental questions about their differential reactivity. The position of these halogens and the electronic nature of the pyridine ring are crucial factors governing which halogen is most likely to participate in a given chemical transformation.

Differential Reactivity of Bromine, Chlorine, and Iodine Atoms

In the context of nucleophilic aromatic substitution (SNAr) and metal-halogen exchange reactions, the reactivity of halogens as leaving groups or sites of metalation typically follows the order I > Br > Cl > F. This trend is primarily attributed to the bond strength between the carbon atom of the pyridine ring and the halogen atom (C-X bond strength), which decreases down the group (C-Cl > C-Br > C-I). The weaker the C-X bond, the more readily it can be cleaved, making the iodine atom at the 2-position the most labile halogen in 3-bromo-5-chloro-2-iodopyridine.

The positions of the halogens on the pyridine ring also play a critical role. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack than those at the 3- or 5-positions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho or para positions. youtube.comuci.edu In this compound, the iodine atom is situated at the activated 2-position, further enhancing its reactivity compared to the bromine at the 3-position and the chlorine at the 5-position.

Table 1: General Reactivity Order of Halogens in Halopyridines

| Halogen | Position on Pyridine Ring | General Reactivity Trend in SNAr |

|---|---|---|

| Iodine | 2, 4, 6 | Highest |

| Bromine | 2, 4, 6 | High |

| Chlorine | 2, 4, 6 | Moderate |

| Fluorine | 2, 4, 6 | Lowest (as a leaving group) |

| Iodine | 3, 5 | Moderate |

| Bromine | 3, 5 | Low |

| Chlorine | 3, 5 | Very Low |

This table presents a generalized trend. Actual reactivity can be influenced by specific reaction conditions and the nature of the nucleophile.

Electronic and Steric Effects on Halogen Lability

The electronic environment of the pyridine ring significantly influences the lability of the attached halogens. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, especially at the 2- and 4-positions. uoanbar.edu.iq The combined electron-withdrawing inductive effects of the three halogen atoms in this compound further decrease the electron density of the ring, making it more susceptible to nucleophilic attack.

Steric hindrance can also play a role in directing reactivity. While the iodine atom is the largest of the three halogens, its position at C-2 is often sterically accessible for many reagents. The bromine atom at C-3 is flanked by the iodine at C-2 and the ring nitrogen, which could present some steric impediment to incoming reagents, although this is generally less of a determining factor than the electronic effects in SNAr reactions.

In a study on 2,5-dihalopyridine-copper(I) complexes, it was observed that the electron-withdrawing power of a halogen at the 2-position can influence the properties of a halogen at the 5-position. nih.govmdpi.com For instance, a more electron-withdrawing fluorine at C-2 leads to shorter halogen bonds involving a halogen at C-5. This suggests that in this compound, the electronic interplay between the halogens is a complex factor influencing their individual lability.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halopyridines. The regioselectivity and efficiency of these reactions on this compound are dictated by the principles of halogen lability and the influence of the pyridine nitrogen.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Given the differential reactivity of the halogens, SNAr reactions on this compound are expected to be highly regioselective. The substitution will preferentially occur at the 2-position, displacing the iodide, which is the best leaving group. This is a common strategy in the synthesis of substituted pyridines, where a halogen at an activated position serves as a handle for introducing a variety of nucleophiles. sci-hub.se

For example, reactions with nucleophiles such as alkoxides, thiolates, or amines would be expected to yield the corresponding 2-substituted-3-bromo-5-chloropyridine. The general order of leaving group ability in SNAr reactions on halopyridines is often F > Cl ≈ Br > I when considering the bond polarization, but the C-X bond strength is typically the dominant factor, leading to the observed I > Br > Cl reactivity. sci-hub.se

Table 2: Predicted Products of SNAr Reactions with this compound

| Nucleophile (Nu) | Expected Major Product |

|---|---|

| RO⁻ (Alkoxide) | 2-Alkoxy-3-bromo-5-chloropyridine |

| RS⁻ (Thiolate) | 2-(Alkylthio)-3-bromo-5-chloropyridine |

Impact of Pyridine Nitrogen on Nucleophilic Attack

The nitrogen atom in the pyridine ring is central to the feasibility of SNAr reactions. It activates the ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho (2- and 6-) and para (4-) positions. During the reaction, the nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which is a key factor in lowering the activation energy of the reaction. youtube.comuci.edu For an attack at the 2-position of this compound, the negative charge in one of the resonance structures of the Meisenheimer complex is located on the electronegative nitrogen atom, providing significant stabilization. This stabilization is not possible for an attack at the 3- or 5-positions, rendering these positions much less reactive towards SNAr.

Organometallic Reactivity and Metalation

The halogens on the pyridine ring, particularly the iodine, provide a gateway for organometallic transformations, most notably through metal-halogen exchange reactions.

Metal-halogen exchange is a powerful method for converting organic halides into organometallic reagents, which can then be reacted with a wide range of electrophiles. wikipedia.org For this compound, this exchange is expected to occur selectively at the C-I bond due to its higher reactivity compared to the C-Br and C-Cl bonds. Treatment of this compound with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures would likely lead to the formation of the corresponding 2-lithiated pyridine derivative.

This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide array of functional groups at the 2-position. This two-step sequence of metal-halogen exchange followed by electrophilic trapping is a cornerstone of modern heterocyclic chemistry.

Table 3: Potential Organometallic Reactions of this compound

| Reagent | Intermediate | Subsequent Electrophile (E+) | Final Product |

|---|---|---|---|

| n-BuLi | 3-Bromo-5-chloro-2-lithiopyridine | CO₂ | 3-Bromo-5-chloro-pyridine-2-carboxylic acid |

| i-PrMgCl·LiCl | 3-Bromo-5-chloro-2-pyridylmagnesium chloride | Aldehyde (RCHO) | (3-Bromo-5-chloropyridin-2-yl)(R)methanol |

Regioselective Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the presence of three different halogens necessitates a high degree of regioselectivity. The general trend for the ease of halogen-metal exchange is I > Br > Cl, which is primarily dictated by the C-X bond strength and the stability of the resulting organometallic species.

While specific kinetic and thermodynamic data for the lithium-halogen exchange of this compound are not extensively documented in publicly available literature, the expected reactivity pattern can be inferred from studies on related polyhalogenated pyridines. The exchange process with organolithium reagents, such as n-butyllithium or tert-butyllithium, is anticipated to occur preferentially at the most labile C–I bond at the C2 position.

The reaction is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions, such as dilithiation or intermolecular coupling. acs.org The resulting 2-lithiated species, 3-bromo-5-chloro-2-lithiopyridine, is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position. The thermodynamic stability of the resulting lithiated pyridine is a key factor in the selectivity of the exchange. The proximity of the lithium to the nitrogen atom can provide additional stabilization through coordination.

| Reagent System | Expected Major Product | Reaction Conditions | Inferred Selectivity |

| n-BuLi or t-BuLi | 3-bromo-5-chloro-2-lithiopyridine | THF or Et₂O, -78 °C | I > Br > Cl |

This data is inferred from general principles of halogen-metal exchange on polyhalogenated pyridines.

Magnesium-halogen exchange reactions, often employing Grignard reagents or Knochel-type turbo-Grignard reagents (e.g., i-PrMgCl·LiCl), offer a milder alternative to lithiation and often exhibit different or enhanced regioselectivity. researchgate.net For this compound, the iodine at the C2 position is the most likely site for exchange due to the high reactivity of the C–I bond.

Studies on related polyhalogenated pyridines have demonstrated that the choice of the magnesiation reagent and the reaction conditions can be crucial for achieving high regioselectivity. mdpi.com For instance, the use of i-PrMgCl·LiCl is known to facilitate efficient I/Mg exchange at low temperatures. The resulting magnesium reagent, 3-bromo-5-chloro-2-pyridylmagnesium chloride, is generally more stable and less prone to side reactions than its lithium counterpart.

In the context of di- and trihalopyridines, the regioselectivity of Br/Mg exchange can sometimes be tuned by the addition of Lewis donors like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA), which can alter the aggregation state and reactivity of the organomagnesium species. researchgate.net While specific studies on this compound are not prevalent, it is plausible that similar strategies could be employed to modulate the selectivity of the halogen-magnesium exchange.

| Reagent System | Expected Major Product | Reaction Conditions | Inferred Selectivity |

| i-PrMgCl·LiCl | 3-bromo-5-chloro-2-pyridylmagnesium chloride | THF, low temp. | I > Br > Cl |

| s-Bu₂Mg·2LiOR | 3-bromo-5-chloro-2-pyridylmagnesium alkoxide | Toluene, mild temp. | I > Br > Cl |

This data is based on the known reactivity of Knochel-type reagents with polyhalogenated heterocycles. researchgate.net

Directed Metalation Group (DMG) Effects on Pyridine Functionalization

While the halogen atoms themselves can direct metalation, the concept of a Directed Metalation Group (DMG) typically refers to a functional group that directs deprotonation of an adjacent C-H bond. In the case of this compound, all vacant positions are occupied by halogens, precluding direct C-H metalation. However, the nitrogen atom of the pyridine ring itself can be considered a directing group, influencing the reactivity of the adjacent positions.

Furthermore, if one of the halogens is replaced by a functional group that can act as a DMG (e.g., -OMe, -CONR₂, -SO₂NR₂), subsequent functionalization of the pyridine ring can be directed to a specific C-H bond if one were available. In the context of the parent compound, the inherent electronic effects of the halogens and the pyridine nitrogen are the primary determinants of reactivity.

C-H Activation Studies on this compound

C-H activation represents a powerful and atom-economical strategy for the functionalization of heterocycles. This approach avoids the pre-functionalization step typically required for cross-coupling reactions.

Palladium-catalyzed C-H activation/functionalization reactions on pyridine derivatives are well-established. However, for a substrate like this compound, direct C-H activation is not feasible as there are no C-H bonds available for activation.

Should one of the halogens be replaced by hydrogen, the regioselectivity of a subsequent Pd-catalyzed C-H activation would be influenced by the remaining halogens and the pyridine nitrogen. For instance, in a hypothetical 3-bromo-5-chloropyridine, C-H activation would likely be directed to the C2 or C6 position due to the directing effect of the pyridine nitrogen. The electronic and steric influence of the bromo and chloro substituents would further modulate this selectivity.

Iridium-catalyzed C-H borylation is a notable method for the direct conversion of C-H bonds into C-Bpin (pinacol boronate) groups. Similar to palladium-catalyzed C-H activation, this reaction requires the presence of a C-H bond on the pyridine ring. Therefore, direct C-H borylation of this compound is not applicable.

If this compound were to be partially reduced to introduce a C-H bond, iridium-catalyzed borylation would likely occur at the position least sterically hindered and most electronically favorable. For example, in a related 3,5-disubstituted pyridine, C-H borylation often favors the C2 or C6 position. The specific directing effects of the bromo and chloro groups would need to be considered to predict the precise regiochemical outcome.

Halogen Dance Reactions and Regioselectivity Control

While specific studies on this compound are not extensively documented in the reviewed literature, the behavior of structurally similar polyhalogenated pyridines provides significant insights into its expected reactivity. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been accomplished using halogen dance reactions, indicating the feasibility of such rearrangements in similarly substituted systems. nih.gov

The mechanism of halogen translocation in halogenated pyridines generally proceeds through a series of equilibria involving lithiated intermediates. The driving force for the halogen migration is the formation of a more stable carbanion. The stability of the lithiated species is influenced by the electronic effects of the substituents on the pyridine ring and the position of the lithium atom.

For this compound, treatment with a strong base like LDA at low temperatures could initiate the process. The initial step could be either a direct deprotonation at one of the available ring positions or a halogen-metal exchange, with the latter being more probable for the more labile iodine atom. The relative migratory aptitude of halogens in such reactions generally follows the trend I > Br > Cl.

The proposed mechanistic pathway would involve the formation of a lithiated intermediate, which then undergoes a series of halogen-metal exchange steps, leading to the translocation of a halogen. The regioselectivity of the reaction is a delicate balance between kinetic and thermodynamic control. At very low temperatures, the kinetically favored product, resulting from the initial deprotonation or halogen-metal exchange at the most accessible site, might be isolated. nih.gov Allowing the reaction to warm to a higher temperature typically leads to the thermodynamically more stable product, where the lithium is positioned at the most acidic proton site or where the resulting anion is best stabilized. nih.gov

Computational studies on related systems, such as bromothiophenes, have provided a detailed understanding of the cascade-like pattern of base-catalyzed halogen dance reactions. These studies propose the formation of bromo-bridged transition states and highlight the autocatalytic nature of the process, where a polyhalogenated species can facilitate the rearrangement. ias.ac.in Similar mechanistic principles are expected to apply to the halogen dance of this compound.

While stoichiometric amounts of strong bases like LDA are commonly used to induce halogen dance reactions, recent research has focused on the development of catalytic systems to promote these transformations. Catalytic amounts of a base, in conjunction with a co-catalyst, can facilitate the halogen migration under milder conditions.

Recent advancements have also explored the use of catalytic amounts of potassium hexamethyldisilazide (KHMDS) to promote halogen dance reactions in various bromoaryl compounds, including bromopyridines. This method has been shown to be highly efficient for translocating a bromo group. researchgate.net The development of such catalytic systems is crucial for the practical application of halogen dance reactions in complex molecule synthesis.

Table 1: Comparison of Conditions for Halogen Dance Reactions in Halogenated Heterocycles

| Substrate | Base/Catalyst | Solvent | Temperature (°C) | Key Outcome | Reference |

| 2-Chloro-3-bromopyridine | LDA (stoichiometric) | THF | -78 to -20 | Selective formation of kinetic vs. thermodynamic products | nih.gov |

| 5-Iodooxazole | LDA / Bromooxazole (catalytic) | THF | -78 | Catalytic halogen dance of iodo to 4-position | kobe-u.ac.jp |

| 2,3-Dibromothiophene | LDA (stoichiometric) | THF | -80 | Isomerization to 3,5-dibromothiophene | kobe-u.ac.jp |

| Bromoarenes | KHMDS (catalytic) | THF | -78 to rt | Ultrafast bromine translocation | researchgate.net |

This table presents data from studies on analogous compounds to infer the potential reactivity of this compound.

Radical Reactions Involving Halogenated Pyridines

The study of radical reactions involving halogenated pyridines is another important area of research, as these reactions can lead to novel functionalization patterns that are complementary to ionic pathways. Radical reactions are typically initiated by radical initiators, light, or heat. lumenlearning.com

These pyridyl radicals can then participate in various transformations, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions. libretexts.org For instance, the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound, is a well-known radical reaction for the functionalization of pyridines. chemrxiv.org While the electron-deficient nature of the pyridine ring in this compound might disfavor direct radical addition, the generation of a pyridyl radical from the compound itself could open up pathways for subsequent reactions.

The development of photoredox catalysis has significantly expanded the scope of radical reactions, allowing for the generation of radicals under mild conditions. Such methods could potentially be employed for the functionalization of this compound, enabling C-C and C-heteroatom bond formation at specific positions through radical intermediates.

Table 2: General Types of Radical Reactions Applicable to Halogenated Pyridines

| Reaction Type | Initiator/Catalyst | General Transformation | Potential Application to this compound |

| Radical Halogenation | Heat/Light | Substitution of H with a halogen | Further halogenation (less likely due to existing polyhalogenation) |

| Minisci Reaction | Persulfate/Silver(I) or Photoredox | Alkylation or acylation of the pyridine ring | Functionalization at C-4 or C-6 positions |

| Radical Cyclization | Radical initiator (e.g., AIBN) | Formation of a new ring | Intramolecular cyclization if a suitable tether is present |

| Atom Transfer Radical Addition (ATRA) | Transition metal catalyst | Addition across a double or triple bond | Functionalization of the halogenated pyridine scaffold |

This table outlines general radical reaction types and their potential, though not specifically studied, application to this compound.

Cross Coupling Chemistry of 3 Bromo 5 Chloro 2 Iodopyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a dominant methodology for forming carbon-carbon and carbon-heteroatom bonds, and its application to 3-bromo-5-chloro-2-iodopyridine demonstrates high chemoselectivity. youtube.com

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between organoboron compounds and organic halides. libretexts.orgorganic-chemistry.org When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs preferentially at the most reactive C-I bond at the C2 position. rsc.orgmdpi.com By carefully selecting the palladium catalyst, ligand, and base, one can achieve mono-arylation or heteroarylation with high yields, leaving the bromo and chloro substituents untouched.

Studies on various di- and tri-halogenated heterocycles have consistently shown that the oxidative addition of the palladium(0) catalyst happens at the weakest carbon-halogen bond first. rsc.orgarkat-usa.org For instance, the Suzuki-Miyaura reaction of 2-chloro-5-iodopyridine (B1352245) derivatives results in selective coupling at the iodo-substituted position. arkat-usa.org This principle is directly applicable to this compound.

Table 1: Representative Suzuki-Miyaura Coupling at the C2 Position

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product (Yield) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Phenyl-3-bromo-5-chloropyridine (>90%) |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-3-bromo-5-chloropyridine (High) |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-(Thiophen-2-yl)-3-bromo-5-chloropyridine (High) |

Note: This table is illustrative, based on established reactivity principles. Yields are expected to be high based on related literature.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in medicinal chemistry. Similar to the Suzuki-Miyaura coupling, this reaction exhibits high selectivity for the C-I bond of this compound. nih.gov Research has demonstrated that nickel and palladium catalysts can selectively facilitate the amination of aryl iodides in the presence of aryl bromides or chlorides. nih.govacs.org

By employing a suitable palladium-phosphine ligand complex, various primary and secondary amines can be coupled at the C2 position, yielding 2-amino-3-bromo-5-chloropyridine (B1272082) derivatives. The less reactive C-Br and C-Cl bonds remain intact under controlled conditions, allowing for further functionalization. rsc.orgresearchgate.net

Table 2: Selective Buchwald-Hartwig Amination at the C2 Position

| Entry | Amine | Catalyst / Ligand | Base | Solvent | Product (Yield) |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine (High) |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-(3-Bromo-5-chloropyridin-2-yl)aniline (High) |

| 3 | Cyclohexylamine | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Toluene | N-(3-Bromo-5-chloropyridin-2-yl)cyclohexanamine (High) |

Note: This table is illustrative, based on established reactivity principles. Yields are expected to be high based on related literature.

Other Metal-Catalyzed Cross-Coupling Methodologies

While palladium is the most common catalyst, other transition metals like copper and nickel also offer unique reactivity profiles for the cross-coupling of this compound.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative route for C-C, C-N, and C-O bond formation. rsc.org These reactions are often cost-effective and can be effective for specific substrates where palladium catalysis might be less efficient. In the context of polyhalogenated pyridines, copper catalysts are also expected to react preferentially with the most labile C-I bond. rsc.orgdocumentsdelivered.com While perhaps requiring higher temperatures than palladium-catalyzed systems, copper catalysis can be used to couple this compound with phenols, amines, and certain organometallic reagents. nih.gov

Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry, often enabling reactions with less reactive electrophiles like aryl chlorides. nih.govwisc.edu For polyhalogenated substrates, nickel catalysts can provide excellent chemoselectivity. researchgate.net In cross-electrophile coupling reactions, nickel systems have been shown to selectively activate C-I bonds over C-Br or C-Cl bonds. researchgate.net This allows for the coupling of this compound with alkyl halides or other coupling partners, again with initial functionalization occurring at the C2 position.

Sequential Cross-Coupling Strategies Based on Differential Halogen Reactivity

The true synthetic utility of this compound lies in the ability to perform sequential cross-coupling reactions. nih.gov The significant differences in the reactivity of the three carbon-halogen bonds allow for a programmed, site-selective introduction of different substituents in a stepwise manner. tcichemicals.com

A typical strategy involves a three-step sequence:

First Coupling (at C2-I): A mild, palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig coupling, is performed under conditions that exclusively activate the C-I bond. nih.govrsc.org This yields a 2-substituted-3-bromo-5-chloropyridine.

Second Coupling (at C3-Br): The resulting product is then subjected to a second cross-coupling. This step typically requires more forcing conditions (e.g., higher temperatures, stronger bases) or a more active catalyst system, often employing sterically demanding and electron-rich phosphine (B1218219) ligands, to activate the more stable C-Br bond. nih.gov

Third Coupling (at C5-Cl): Finally, the C-Cl bond, the least reactive of the three, can be functionalized. This step demands highly active catalyst systems, such as those developed by Buchwald and others, which are specifically designed for the activation of robust C-Cl bonds, or nickel-based catalysts. wisc.edu

This sequential approach provides a powerful and flexible route to synthesize highly complex and unsymmetrically substituted pyridines from a single, readily available starting material.

Table 3: Illustrative Sequential Cross-Coupling Strategy

| Step | Position / Halogen | Reaction Type | Reagent | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | C2-I | Suzuki Coupling | 4-Tolylboronic Acid | 2-(4-Tolyl)-3-bromo-5-chloropyridine |

| 2 | C3-Br | Buchwald-Hartwig Amination | Piperidine | N-(5-Chloro-2-(4-tolyl)pyridin-3-yl)piperidine |

| 3 | C5-Cl | Sonogashira Coupling | Phenylacetylene | N-(5-(Phenylethynyl)-2-(4-tolyl)pyridin-3-yl)piperidine |

Note: This table illustrates a hypothetical, yet chemically sound, synthetic sequence based on established principles of differential halogen reactivity.

Ligand and Catalyst Optimization for Selective Coupling

The selective functionalization of this compound hinges on exploiting the inherent differences in the reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl. This principle allows for a stepwise approach to introduce different moieties onto the pyridine (B92270) ring. However, achieving high selectivity requires careful optimization of the catalytic system, particularly the choice of the palladium catalyst and its associated ligands.

The primary goal in the selective cross-coupling of this substrate is to functionalize the most reactive C-I bond at the 2-position, while leaving the C-Br and C-Cl bonds intact for subsequent transformations. This requires a catalyst system that is active enough to cleave the C-I bond but not so reactive that it proceeds to react with the less reactive C-Br bond.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. In the context of this compound, the optimization of catalysts and ligands is crucial for achieving selective arylation or vinylation at the C-2 position.

Research on analogous polyhalogenated pyridines has shown that palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with various phosphine ligands are commonly employed. For instance, in the coupling of 2-bromo-3-iodopyridine, selective reaction at the iodine-bearing carbon has been achieved. nih.gov While specific optimization data for this compound is not extensively documented in dedicated studies, the principles derived from similar systems can be applied.

A typical starting point for optimization would involve screening different palladium sources and a variety of phosphine ligands. The choice of base and solvent also plays a significant role in the reaction's efficiency and selectivity.

Table 1: Representative Catalyst and Ligand Systems for Selective Suzuki-Miyaura Coupling of Halogenated Pyridines

| Catalyst | Ligand | Base | Solvent | Selectivity | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | High for C-Br over C-Cl | nih.gov |

| Pd(OAc)₂ | Q-Phos | KF | Toluene/H₂O | Can tune selectivity in dihalopyridazines | nih.gov |

| Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | Can tune selectivity in dihalopyridazines | nih.gov |

This table is illustrative and based on data from related polyhalogenated pyridines. Specific optimization for this compound would be required.

Sonogashira Coupling:

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key reaction for the functionalization of this compound. The goal remains the selective reaction at the C-2 iodo position.

For Sonogashira reactions, catalyst systems often consist of a palladium source, a copper(I) co-catalyst, and an amine base. The ligand on the palladium center is a critical determinant of selectivity. Studies on related diiodopurines have demonstrated that the regioselectivity can be controlled by the nature of the phosphine ligand. rsc.org For example, monodentate ligands like triphenylphosphine (B44618) often favor reaction at one position, while bidentate or more electron-rich monodentate ligands can switch the selectivity to another position.

Table 2: Potential Catalyst and Ligand Combinations for Selective Sonogashira Coupling

| Catalyst | Ligand | Co-catalyst | Base | Selectivity | Reference |

| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | Generally selective for C-I | General Principle |

| Pd₂(dba)₃ | Bidentate Ligand (e.g., dppf) | CuI | Et₃N | May alter selectivity | rsc.org |

| Pd(OAc)₂ | XPhos | None (Copper-free) | Amine Base | Potential for high selectivity | researchgate.net |

This table presents potential systems for investigation based on established principles and related studies. Experimental verification for this compound is necessary.

Advanced Applications in Organic Synthesis

Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. mdpi.comnih.gov Polyhalogenated pyridines, such as 3-bromo-5-chloro-2-iodopyridine, serve as powerful starting points for the assembly of these complex scaffolds. acs.org Their ability to undergo sequential, selective functionalization reactions makes them ideal precursors for a range of heterocyclic systems.

For instance, halogenated pyridines are used as intermediates in the synthesis of fused heterocyclic systems like azatetralones. google.com The strategic placement of halogens allows for specific cyclization reactions, such as the Parham cycliacylation, to form new rings fused to the initial pyridine (B92270) core. google.com Furthermore, derivatives such as 2-amino-5-bromo-3-iodopyridine (B1270907) are recognized as crucial intermediates in the synthesis of potent therapeutics, including tyrosine kinase inhibitors used in cancer chemotherapy. google.comijssst.info This underscores the role of the this compound scaffold as a foundational element for molecules of significant medicinal importance. The synthesis of these compounds often leverages greener methods, utilizing solvents like water or polyethylene (B3416737) glycol (PEG) to construct the heterocyclic rings. mdpi.com

Precursor for Complex Organic Molecule Synthesis

The true synthetic power of this compound lies in its role as a precursor for intricate organic molecules. The distinct reactivity of its three halogen substituents allows it to be a linchpin in multi-step synthetic sequences, enabling the precise construction of target molecules with a high degree of complexity.

A clear example of its utility is in the synthesis of substituted trifluoromethyl-pyridines. The compound can be selectively reacted at the most labile C-I bond to introduce a trifluoromethyl group, yielding 3-bromo-5-chloro-2-(trifluoromethyl)pyridine. chemicalbook.com This transformation is significant as the incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The general strategy involves using the polyhalogenated pyridine as a scaffold upon which the final complex molecule is built. This approach has been applied to the synthesis of molecules with potential antithrombotic activity, where regioselective cross-coupling reactions on similar halogenated heterocycles are key steps. nih.govd-nb.info

Role in the Synthesis of Highly Functionalized Pyridines

The synthesis of highly functionalized and polysubstituted pyridines is a central challenge in organic chemistry, and this compound offers an elegant solution through regioselective cross-coupling reactions. researchgate.net The differential reactivity of the C-X bonds (C-I > C-Br > C-Cl) under palladium catalysis is the key to this selectivity. acs.org The C-I bond is the most reactive and will undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond, while the C-Cl bond is the most inert.

This reactivity hierarchy allows for a programmed sequence of coupling reactions, such as the Suzuki-Miyaura coupling. One can first substitute the iodine at the C-2 position, then the bromine at the C-3 position under slightly more forcing conditions, and finally, the chlorine at the C-5 position, if required, under even more rigorous conditions. This stepwise functionalization provides access to a vast array of di-, tri-, and tetra-substituted pyridines that would be difficult to synthesize using other methods. acs.org

Research on the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated the power of this approach, where sequential magnesiation and cross-coupling reactions lead to pentasubstituted pyridines with precisely controlled functionality. acs.org

Table 1: Regioselective Functionalization of this compound

| Position | Halogen | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Potential Coupling Partners (e.g., in Suzuki Coupling) | Resulting Structure (Example) |

| C-2 | Iodine | Highest | Aryl/heteroaryl boronic acids, alkynes, organozinc reagents | 3-Bromo-5-chloro-2-arylpyridine |

| C-3 | Bromine | Intermediate | Aryl/heteroaryl boronic acids, amines, alcohols | 2-Aryl-3-amino-5-chloropyridine |

| C-5 | Chlorine | Lowest | Requires more forcing conditions and specific ligands | 2,3-Diaryl-5-aminopyridine |

Derivatization for Specialized Functional Materials

The derivatization of this compound is primarily aimed at producing molecules with specific, tailored functions, particularly in the realm of medicinal chemistry and materials science. These derivatives can be considered specialized functional materials, where the pyridine core acts as a scaffold to position functional groups in three-dimensional space to achieve a desired biological or physical effect.

By applying the regioselective cross-coupling strategies described previously, a diverse library of derivatives can be synthesized. For example, coupling with various aryl and heteroaryl boronic acids can produce compounds with potential applications as antiviral or anticancer agents. nih.govsemanticscholar.org The introduction of specific pharmacophores at the 2, 3, and 5 positions can be used to optimize the interaction of the molecule with a biological target, such as an enzyme or receptor. The synthesis of intermediates for aldose reductase inhibitors, which are relevant in the treatment of diabetic complications, provides another example of creating functionally specialized molecules from halogenated pyridine precursors. google.com While not "materials" in the traditional sense of polymers or solids, these highly engineered molecules are functional materials designed for a specific purpose at the molecular level.

Computational and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Stability

Quantum mechanical calculations are fundamental to predicting the geometric and energetic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 3-bromo-5-chloro-2-iodopyridine would typically involve geometry optimization to find the most stable arrangement of its atoms in three-dimensional space. This would provide precise data on bond lengths, bond angles, and dihedral angles.

For instance, a hypothetical DFT calculation at a common level of theory, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would yield a set of optimized coordinates. From these, a data table of key geometric parameters could be constructed.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Value (Angstroms/Degrees) |

| C-C Bond Lengths | Data not available |

| C-N Bond Lengths | Data not available |

| C-H Bond Length | Data not available |

| C-Br Bond Length | Data not available |

| C-Cl Bond Length | Data not available |

| C-I Bond Length | Data not available |

| C-C-C Bond Angles | Data not available |

| C-N-C Bond Angle | Data not available |

Note: This table represents the type of data that would be generated from a DFT calculation. Specific values are not available in the current literature.

Hartree-Fock (HF) theory is another foundational ab initio method. While generally less accurate than modern DFT methods for many properties due to its neglect of electron correlation, HF calculations can still provide valuable baseline information about molecular structure and wavefunctions. An HF study of this compound would similarly yield an optimized geometry, though the bond lengths might differ slightly from those obtained with DFT. Comparing HF and DFT results is a common practice to assess the impact of electron correlation on the molecular structure.

Electronic Structure Analysis

Understanding the distribution and energy of electrons within a molecule is crucial for predicting its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

A computational study would provide the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO would likely be located on the electron-rich regions of the pyridine (B92270) ring and the halogen atoms, while the LUMO would be distributed over the ring, indicating where an incoming electron would reside.

Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the expected output of a HOMO-LUMO analysis. Actual values are not currently documented.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, making it a site for protonation and electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atom and potentially on the halogen atoms (the "sigma-hole" phenomenon), indicating sites susceptible to nucleophilic attack.

Fukui functions are a more quantitative tool derived from DFT that helps in predicting the most reactive sites in a molecule. By analyzing the change in electron density when an electron is added or removed, Fukui functions can identify the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would provide numerical indices for each atom, pinpointing the most likely centers of chemical reactivity.

Intermolecular Interaction Studies

The non-covalent interactions involving this compound are critical in determining its solid-state packing, solubility, and interactions with biological targets. Computational methods such as Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are powerful tools for characterizing these weak interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to define atomic properties and chemical bonds. acs.org By locating critical points in the electron density, AIM analysis can identify and characterize both covalent and non-covalent interactions. For this compound, AIM analysis would be expected to reveal a network of halogen bonds (I···N, Br···N, Cl···N) and other weak interactions that dictate its supramolecular assembly.

A key aspect of AIM analysis is the characterization of bond critical points (BCPs). The properties of these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of an interaction. For instance, the presence of a BCP between a halogen atom of one molecule and the nitrogen atom of a neighboring molecule would be a clear indicator of a halogen bond.

Table 1: Hypothetical AIM Topological Parameters for Intermolecular Interactions in this compound

| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) |

| I···N | 0.015 | 0.045 | 0.001 |

| Br···N | 0.012 | 0.038 | 0.0008 |

| Cl···N | 0.009 | 0.030 | 0.0006 |

| C-H···Br | 0.008 | 0.025 | 0.0005 |

Note: This table is illustrative and based on typical values for similar interactions found in the literature. Actual values would require specific DFT calculations for this molecule.

Reduced Density Gradient (RDG) analysis is a complementary computational tool that visualizes non-covalent interactions in real space. nih.gov It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished.

Typically, RDG analysis generates 3D isosurfaces that are color-coded to represent the nature of the interaction:

Blue: Strong attractive interactions, such as hydrogen bonds and strong halogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, such as steric clashes.

For this compound, RDG analysis would likely reveal green isosurfaces corresponding to van der Waals interactions between the aromatic rings. More significantly, it would visualize the halogen bonds, likely as bluish-green regions between the halogen atoms (especially iodine) and the nitrogen atom of adjacent molecules. The size and color intensity of these surfaces would provide a qualitative measure of the interaction strength.

A 2D scatter plot of RDG versus sign(λ₂)ρ further quantifies these interactions. Spikes in the low-density, low-gradient region of the plot are indicative of non-covalent interactions. The position of these spikes along the horizontal axis indicates the strength of the interaction.

Spectroscopic Property Simulations and Validation

Computational simulations of spectroscopic properties like NMR and vibrational (IR and Raman) spectra are invaluable for validating theoretical models and aiding in the interpretation of experimental data.

Density Functional Theory (DFT) calculations are commonly employed to predict these spectra. For this compound, simulated ¹³C and ¹H NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the chosen functional and basis set. chemicalbook.com

Similarly, the vibrational frequencies and intensities for IR and Raman spectroscopy can be computed. nih.gov These calculations help in assigning the vibrational modes observed in experimental spectra. For a polyhalogenated pyridine like the title compound, the simulations would be particularly useful in identifying the characteristic stretching and bending modes associated with the C-Br, C-Cl, and C-I bonds. A normal coordinate analysis can be performed to understand the coupling between different vibrational modes. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-I Stretch | 500 - 600 |

| C-Br Stretch | 600 - 700 |

| C-Cl Stretch | 700 - 800 |

| Pyridine Ring Breathing | 980 - 1020 |

| C-H Bending (out-of-plane) | 800 - 900 |

Note: This table presents a hypothetical range of frequencies based on known data for similar compounds. Precise values would require specific DFT calculations.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can provide valuable insights into its reactivity, particularly in reactions such as Suzuki-Miyaura cross-coupling.

The reactivity of the C-X (X = I, Br, Cl) bonds in palladium-catalyzed cross-coupling reactions is a key area of investigation. It is generally understood that the reactivity follows the order C-I > C-Br > C-Cl due to the decreasing bond dissociation energies. rsc.org Computational studies can model the oxidative addition step of the catalytic cycle to determine the activation energies for the cleavage of each C-X bond. This would confirm the expected regioselectivity of the reaction, where the C-I bond would be the most likely to react first under typical Suzuki-Miyaura conditions. rsc.orgacs.org

DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its efficiency and selectivity. For instance, the influence of different phosphine (B1218219) ligands on the palladium catalyst could be modeled to rationalize their effect on the reaction outcome.

Medicinal Chemistry Applications and Drug Design Intermediates

Intermediate in the Synthesis of Pharmacologically Active Molecules

The strategic placement of bromine, chlorine, and iodine atoms on the pyridine (B92270) core of 3-Bromo-5-chloro-2-iodopyridine allows for regioselective reactions, a critical feature for the efficient synthesis of intricate molecular architectures. This tri-halogenated pyridine serves as a key starting material or intermediate in the creation of a wide range of compounds with potential therapeutic applications.

Role in PLK Kinase Inhibitor Synthesis

One of the most significant applications of this compound is its role as a crucial intermediate in the synthesis of Polo-like kinase (PLK) inhibitors. google.com PLKs are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, and their dysregulation is often implicated in cancer. Consequently, the development of PLK inhibitors is a major focus in oncology drug discovery.

Precursor for Analogs of Natural Products and Drug Candidates

The unique reactivity profile of this compound makes it an ideal precursor for generating analogs of natural products and other drug candidates. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a stepwise and controlled introduction of various functional groups through cross-coupling reactions. This enables the creation of a diverse library of compounds for screening and lead optimization.

Scaffold for Novel Drug Discovery

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds. mdpi.comnih.gov this compound, with its multiple points for diversification, serves as an excellent starting scaffold for the discovery of novel therapeutic agents. The ability to selectively modify the 2, 3, and 5 positions of the pyridine ring allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a compound series. This systematic approach is fundamental to the iterative process of drug design, where small molecular changes can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Strategies for Introducing Diverse Functionalities into the Pyridine Core

The true synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This allows for a range of chemoselective functionalization strategies:

Suzuki and Stille Cross-Coupling Reactions: The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.

Buchwald-Hartwig Amination: The C-Br bond can be selectively targeted for amination reactions, such as the Buchwald-Hartwig amination, to introduce a wide variety of amino groups.

Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond is generally the least reactive of the three halogens towards cross-coupling reactions but can be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles or under forcing conditions.

This tiered reactivity enables a modular and highly controlled approach to building molecular complexity. For instance, a synthetic sequence could involve a Suzuki coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-3 position, and finally, a nucleophilic substitution at the C-5 position, all starting from the same tri-halogenated precursor.

Considerations for Metabolic Stability and Bioavailability (from a synthetic perspective)

From a synthetic standpoint, the structure of this compound and its derivatives can be strategically modified to enhance metabolic stability and bioavailability. The introduction of specific functional groups can block sites of metabolism, thereby increasing the half-life of a drug candidate. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a trifluoromethyl group can significantly improve metabolic stability. The ability to selectively introduce such groups onto the pyridine core using this compound as a starting material is a key advantage.

Future Research Directions and Unexplored Reactivity

Novel Reaction Pathways and Catalytic Systems

The distinct reactivity of the C-I, C-Br, and C-Cl bonds in 3-Bromo-5-chloro-2-iodopyridine allows for a range of selective functionalization reactions. Future research will likely focus on developing novel catalytic systems to exploit these differences with greater precision.

Key areas for exploration include:

Selective Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are established for similar compounds, there is a need for more selective and efficient catalytic systems. rsc.org Research into catalysts that can differentiate between the bromo and chloro substituents after the initial iodination reaction would open up new avenues for creating highly complex and polysubstituted pyridines. acs.org This could involve the use of specialized ligands or alternative metal catalysts like copper or nickel. acs.orgacs.org

C-H Functionalization: Direct functionalization of the C-H bond at the 4- and 6-positions of the pyridine (B92270) ring represents a highly atom-economical approach. organic-chemistry.org Developing catalytic systems, potentially involving transition metals like rhodium or iridium, that can selectively activate these C-H bonds in the presence of the three halogen substituents would be a significant advancement. organic-chemistry.org

Photochemical and Organocatalytic Methods: Moving beyond traditional metal catalysis, photochemical and organocatalytic methods offer new possibilities. acs.org Light-promoted reactions could enable novel transformations that are not accessible through thermal methods. acs.org Organocatalysis, using small organic molecules as catalysts, can provide unique selectivity and is often considered a greener alternative. researchgate.net Investigating these approaches for the functionalization of this compound could lead to the discovery of unprecedented reaction pathways. acs.org

Asymmetric Synthesis and Stereocontrol with Pyridine Derivatives

The synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry and materials science. mdpi.comnih.gov Future research in this area will focus on developing methods for the asymmetric functionalization of this compound and its derivatives, leading to the creation of enantioenriched products with specific three-dimensional structures. acs.org

Promising research directions include:

Chiral Ligand Development: The design and synthesis of new chiral ligands for transition metal catalysts are crucial for achieving high levels of stereocontrol. acs.org These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. nih.gov

Asymmetric Dearomatization: The dearomatization of pyridines is a powerful strategy for the synthesis of chiral piperidines and other saturated nitrogen-containing heterocycles. mdpi.com Developing methods for the asymmetric dearomatization of derivatives of this compound would provide access to a wide range of structurally diverse and biologically relevant molecules.

Stereoselective Addition Reactions: Investigating the stereoselective addition of nucleophiles to activated pyridine derivatives is another important avenue. semanticscholar.org By using chiral auxiliaries or catalysts, it is possible to control the stereochemistry of the newly formed stereocenter. nih.gov

Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inbiosynce.com Future research will focus on developing more environmentally friendly methods for the synthesis of this compound and its downstream applications.